4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, commonly known as 4-BMP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound that is used as a ligand in coordination chemistry, as a catalyst in asymmetric synthesis, and as a precursor for other compounds. 4-BMP has been studied for its potential use in drug discovery, as a reagent for the synthesis of other compounds, and for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine , have been extensively studied for their anticancer properties. They can interact with various biological targets, such as tubulin, and inhibit cancer cell growth. The benzimidazole moiety is known to intercalate with DNA, disrupting the replication process in cancer cells .
Antimicrobial Potential
The benzimidazole core is also recognized for its antimicrobial potential. It has been reported that coordination complexes with benzimidazole exhibit significant activity against a range of bacteria, including P. aeruginosa, E. coli, S. typhi, M. luteus, S. aureus, and P. vulgaris . This suggests that derivatives like 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine could be potent antimicrobial agents.
Antiparasitic Effects
Compounds with the benzimidazole scaffold have shown promising antiparasitic effects. They are particularly effective against helminths and protozoa, which makes them suitable candidates for treating parasitic infections. The antiparasitic activity is often attributed to the inhibition of microtubule formation .
Enzymatic Inhibition
Benzimidazole derivatives are known to act as enzyme inhibitors, which is crucial for drug development. They can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. This property is beneficial for designing drugs against diseases where enzyme malfunction is a key factor .
Antioxidant Properties
The presence of nitrogen atoms in the benzimidazole ring contributes to the antioxidant properties of these compounds. Antioxidants are important for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Thus, 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine could be explored for its antioxidant capabilities .
Agricultural Applications
Benzimidazole fungicides are widely used in agriculture due to their low toxicity and high efficacy in controlling plant diseases caused by fungi. The benzimidazole ring’s fungicidal activity makes it a valuable component in the development of new agricultural chemicals .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The synthesis of similar benzimidazole derivatives has been described , which could provide some insight into the potential pharmacokinetic properties of this compound
Result of Action
Benzimidazole derivatives are known to have a multitude of pharmacological activities . This suggests that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The synthesis of similar benzimidazole derivatives has been described under various conditions , suggesting that environmental factors could potentially influence the action of this compound
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZBKZOSOVCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436321 |
Source
|
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
88105-09-3 |
Source
|
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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